molecular formula C28H23F4N3O4S B11077433 Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11077433
M. Wt: 573.6 g/mol
InChI Key: ZMMQBGOPAPSZHI-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique imidazolidinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the tetrafluorobenzyl and thioxoimidazolidinone moieties, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Tetrafluorobenzyl halides, benzyl chloride, nickel catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazolidinones.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s imidazolidinone core can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The tetrafluorobenzyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its imidazolidinone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H23F4N3O4S

Molecular Weight

573.6 g/mol

IUPAC Name

ethyl 4-[[2-[1-benzyl-5-oxo-2-sulfanylidene-3-[(2,3,4,5-tetrafluorophenyl)methyl]imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H23F4N3O4S/c1-2-39-27(38)17-8-10-19(11-9-17)33-22(36)13-21-26(37)35(14-16-6-4-3-5-7-16)28(40)34(21)15-18-12-20(29)24(31)25(32)23(18)30/h3-12,21H,2,13-15H2,1H3,(H,33,36)

InChI Key

ZMMQBGOPAPSZHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC(=C(C(=C3F)F)F)F)CC4=CC=CC=C4

Origin of Product

United States

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